molecular formula C14H8BrNO5 B3704750 2-bromo-4-formylphenyl 4-nitrobenzoate

2-bromo-4-formylphenyl 4-nitrobenzoate

Cat. No.: B3704750
M. Wt: 350.12 g/mol
InChI Key: XORAGYIPAFSNRB-UHFFFAOYSA-N
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Description

“2-bromo-4-formylphenyl 4-nitrobenzoate” is a complex organic compound. It contains a bromine atom, a formyl group (which is a part of an aldehyde), a nitro group, and a benzoate group. These functional groups suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, formyl, nitro, and benzoate groups. The exact order and conditions would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups on the benzene ring. The presence of the bromine, formyl, nitro, and benzoate groups would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, due to the presence of the bromine, formyl, nitro, and benzoate groups. For example, the bromine could be replaced by another group in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine, formyl, nitro, and benzoate groups. For example, the compound’s polarity, solubility, and reactivity could all be affected .

Mechanism of Action

The mechanism of action would depend on the specific reaction and conditions. For example, in a substitution reaction involving the bromine atom, the mechanism could involve the formation of a carbocation intermediate .

Safety and Hazards

As with any chemical compound, handling “2-bromo-4-formylphenyl 4-nitrobenzoate” would require appropriate safety precautions. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The study and application of “2-bromo-4-formylphenyl 4-nitrobenzoate” could potentially be a subject of future research. This could include further investigation into its synthesis, properties, and potential uses .

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5/c15-12-7-9(8-17)1-6-13(12)21-14(18)10-2-4-11(5-3-10)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORAGYIPAFSNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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